molecular formula C6H5BrF2N2 B11883222 5-Bromo-4-(difluoromethyl)-2-methylpyrimidine

5-Bromo-4-(difluoromethyl)-2-methylpyrimidine

Cat. No.: B11883222
M. Wt: 223.02 g/mol
InChI Key: IZLYMHSEUMYYAP-UHFFFAOYSA-N
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Description

5-Bromo-4-(difluoromethyl)-2-methylpyrimidine is a heterocyclic organic compound that contains bromine, fluorine, and methyl groups attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(difluoromethyl)-2-methylpyrimidine typically involves the introduction of bromine and difluoromethyl groups onto a pyrimidine ring. One common method is the bromination of 4-(difluoromethyl)-2-methylpyrimidine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(difluoromethyl)-2-methylpyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Coupling Reactions: Palladium catalysts (Pd) and boronic acids or esters are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

    Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.

    Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

5-Bromo-4-(difluoromethyl)-2-methylpyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.

    Material Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(difluoromethyl)-2-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of enzymes or receptors by binding to their active sites and blocking their activity. The presence of bromine and difluoromethyl groups can enhance the compound’s binding affinity and specificity for its molecular targets. In agrochemicals, the compound may interfere with essential biological processes in pests or weeds, leading to their inhibition or death.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4-(trifluoromethyl)-2-methylpyrimidine
  • 5-Bromo-4-(difluoromethyl)-2-methylpyridine
  • 5-Bromo-4-(difluoromethyl)-2-methylpyrrole

Uniqueness

5-Bromo-4-(difluoromethyl)-2-methylpyrimidine is unique due to the presence of both bromine and difluoromethyl groups on the pyrimidine ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and enhanced reactivity in substitution and coupling reactions. The difluoromethyl group also contributes to the compound’s stability and resistance to metabolic degradation, making it a valuable building block in drug design and other applications.

Properties

Molecular Formula

C6H5BrF2N2

Molecular Weight

223.02 g/mol

IUPAC Name

5-bromo-4-(difluoromethyl)-2-methylpyrimidine

InChI

InChI=1S/C6H5BrF2N2/c1-3-10-2-4(7)5(11-3)6(8)9/h2,6H,1H3

InChI Key

IZLYMHSEUMYYAP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)C(F)F)Br

Origin of Product

United States

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